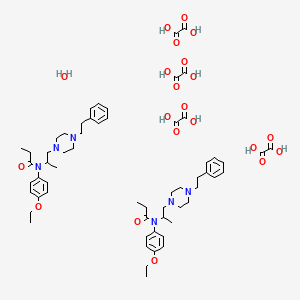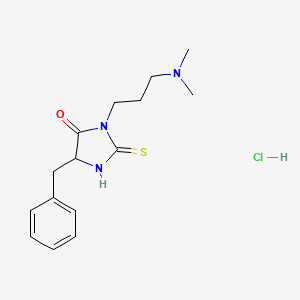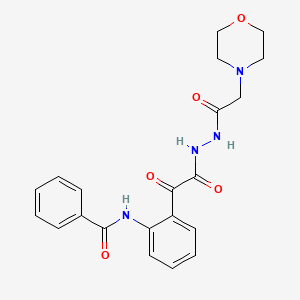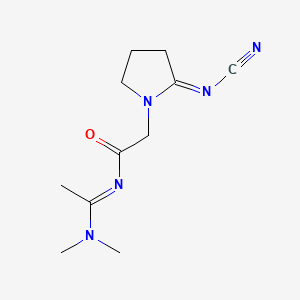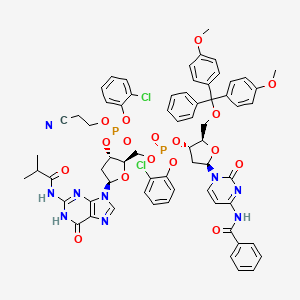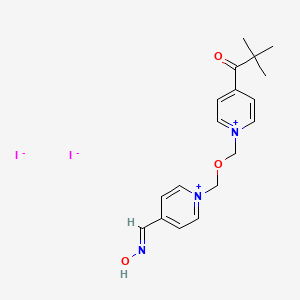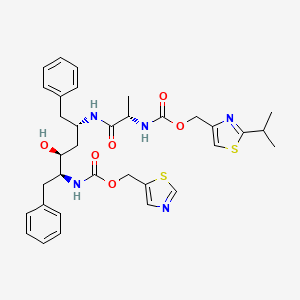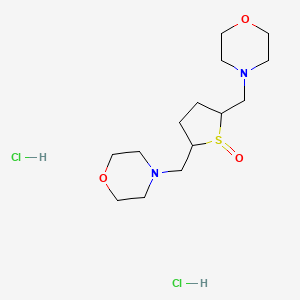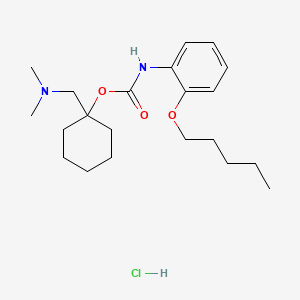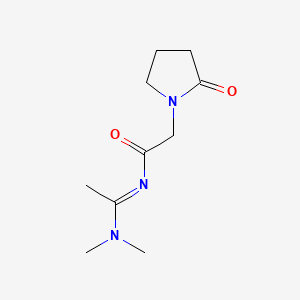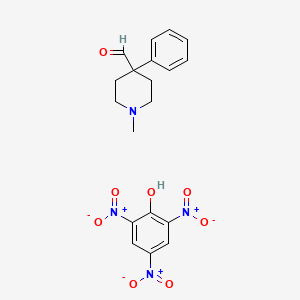
4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate is a chemical compound with the molecular formula C13H17NO.C6H3N3O7. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The picrate form indicates that it is a salt or ester of picric acid (2,4,6-trinitrophenol), which is often used to form stable crystalline compounds with organic bases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate typically involves the following steps:
Formation of 4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-: This can be achieved through the reaction of 1-methyl-4-phenylpiperidine with an appropriate aldehyde source under controlled conditions.
Formation of the Picrate Salt: The resulting 4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl- is then reacted with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the explosive nature of picric acid.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-.
Reduction: 4-Piperidinemethanol, 1-methyl-4-phenyl-.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate has several applications in scientific research:
Mécanisme D'action
as an aldehyde derivative, it can interact with various biological molecules, including proteins and nucleic acids, through the formation of Schiff bases and other covalent modifications . These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-: The parent compound without the picrate form.
1-Benzyl-4-piperidinecarboxaldehyde: A similar compound with a benzyl group instead of a phenyl group.
1-Boc-piperidine-4-carboxaldehyde: A piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate is unique due to its picrate form, which provides enhanced stability and crystallinity. This makes it useful in various applications where stability is crucial, such as in the synthesis of pharmaceuticals and specialty chemicals .
Propriétés
Numéro CAS |
97079-40-8 |
|---|---|
Formule moléculaire |
C19H20N4O8 |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
1-methyl-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H17NO.C6H3N3O7/c1-14-9-7-13(11-15,8-10-14)12-5-3-2-4-6-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6,11H,7-10H2,1H3;1-2,10H |
Clé InChI |
JPSKOSDZHJYXOE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


